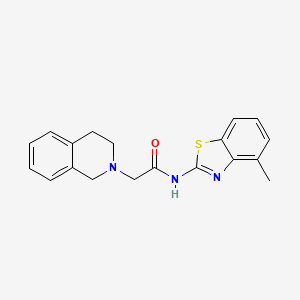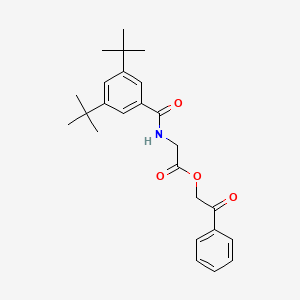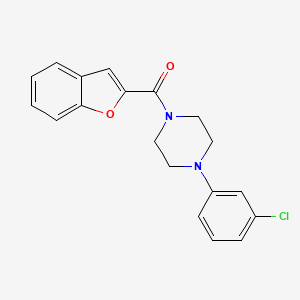![molecular formula C10H8Cl2O2 B4840696 [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4840696.png)
[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol
説明
[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol, also known as DCPM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. DCPM is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 289.13 g/mol.
作用機序
The exact mechanism of action of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and cancer. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been shown to have both biochemical and physiological effects. In vitro studies have shown that [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has also been reported to induce apoptosis in cancer cells through the activation of the caspase cascade. In vivo studies have shown that [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
One of the advantages of using [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve and use in various assays. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol is also relatively stable under normal laboratory conditions. However, one of the limitations of using [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol in lab experiments is its potential toxicity. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been reported to be toxic to some cell lines at high concentrations.
将来の方向性
There are several future directions for the research on [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol. One of the areas that require further investigation is the mechanism of action of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol. The exact molecular target of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol and its downstream signaling pathways need to be elucidated. Another area that requires further investigation is the potential use of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the potential use of [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol in the treatment of other diseases such as arthritis and Alzheimer's disease needs to be explored.
Conclusion
In conclusion, [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol is a chemical compound that has potential applications in various areas of scientific research such as medicine, agriculture, and industry. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has anti-inflammatory and anti-cancer properties and has been shown to inhibit the activity of COX-2 and induce apoptosis in cancer cells. [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has advantages and limitations for lab experiments, and there are several future directions for research on [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol.
科学的研究の応用
[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has potential applications in various areas of scientific research such as medicine, agriculture, and industry. In medicine, [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been shown to have anti-inflammatory and anti-cancer properties. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been used as a herbicide to control weeds. In industry, [3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]methanol has been used as a raw material for the production of other chemicals.
特性
IUPAC Name |
(3,5-dichloro-4-prop-2-ynoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-5,13H,3,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYAROBXDPNAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1Cl)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dichloro-4-prop-2-ynoxyphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3,5-dimethylbenzamide](/img/structure/B4840621.png)
![5-[(1-methyl-1H-pyrazol-5-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4840632.png)
![N-allyl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4840637.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}acrylonitrile](/img/structure/B4840648.png)

![4-({3-[(2-benzylphenoxy)methyl]-4-methoxybenzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4840660.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4840668.png)
![N-[2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-4-hydroxy-6-oxo-1,6-dihydro-5-pyrimidinyl]acetamide](/img/structure/B4840670.png)


![N-(2-chloro-6-fluorobenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4840689.png)
![N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)-3-methoxybenzamide](/img/structure/B4840690.png)
![4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4840703.png)